molecular formula C22H35N3O2 B3919849 (3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

Cat. No. B3919849
M. Wt: 373.5 g/mol
InChI Key: APJFMCABLHFVMX-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, also known as CP-122,721, is a novel chemical compound that belongs to the class of piperidine derivatives. It has attracted significant attention from the scientific community due to its potential therapeutic applications in various fields, including neuroscience and psychiatry.

Mechanism of Action

The mechanism of action of (3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol involves its binding to dopamine and serotonin receptors in the brain. It acts as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. It also acts as an antagonist at the serotonin 5-HT2A receptor, which modulates the activity of serotonin in the brain.
Biochemical and Physiological Effects:
(3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and motivation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, its limited solubility in water and low stability in aqueous solutions can pose challenges for its use in certain experiments.

Future Directions

There are several potential future directions for the research on (3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol. One direction is to investigate its potential therapeutic applications in other fields, such as oncology and immunology. Another direction is to explore its mechanism of action in more detail, including its interactions with other neurotransmitter systems in the brain. Additionally, the development of more stable and soluble analogs of (3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol could improve its usefulness for lab experiments and potential clinical applications.

Scientific Research Applications

(3R*,4R*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. In psychiatry, it has been investigated as a potential treatment for depression, anxiety, and addiction.

properties

IUPAC Name

(3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-23-11-13-25(14-12-23)21-9-10-24(17-22(21)26)16-18-5-4-8-20(15-18)27-19-6-2-3-7-19/h4-5,8,15,19,21-22,26H,2-3,6-7,9-14,16-17H2,1H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFMCABLHFVMX-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC(=CC=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC(=CC=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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